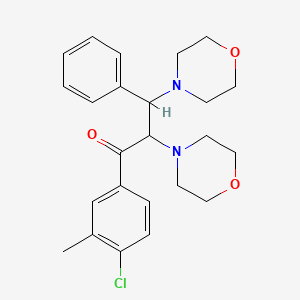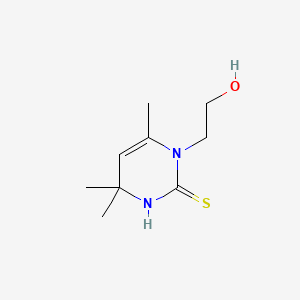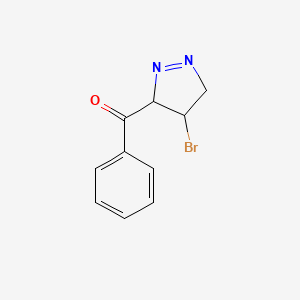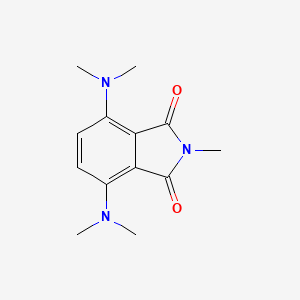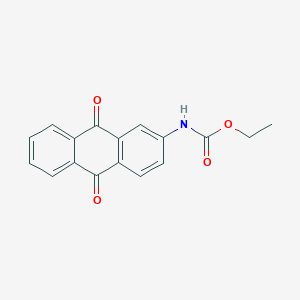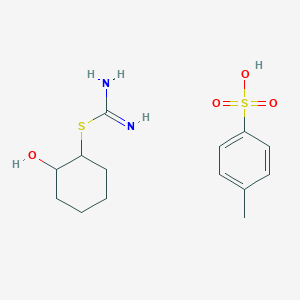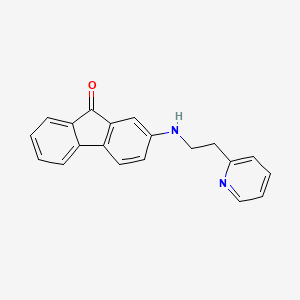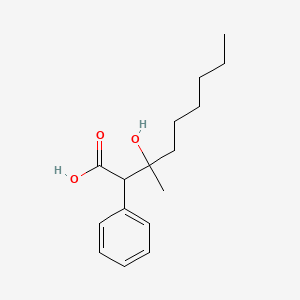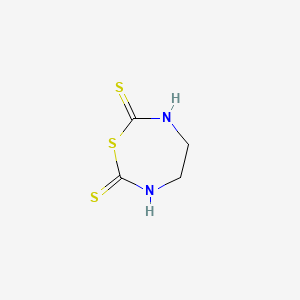
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione is a heterocyclic compound with the molecular formula C₄H₆N₂S₃ and a molecular mass of 178.30 g/mol This compound is characterized by a seven-membered ring containing nitrogen, sulfur, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,3,6-thiadiazepine-2,7-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . Reduction of these intermediates with lithium aluminium hydride yields the corresponding saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminium hydride can produce thiols.
Aplicaciones Científicas De Investigación
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Tetrahydro-1,3,6-thiadiazepine-2,7-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-1,3-diazepin-2-ones: These compounds share a similar ring structure but differ in the presence of oxygen atoms.
Hexahydro-1,4-diazepines: These compounds have a fully saturated ring structure with nitrogen atoms.
Uniqueness
Tetrahydro-1,3,6-thiadiazepine-2,7-dithione is unique due to the presence of sulfur atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable for specific applications in chemistry and biology.
Propiedades
Número CAS |
5782-83-2 |
|---|---|
Fórmula molecular |
C4H6N2S3 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
1,3,6-thiadiazepane-2,7-dithione |
InChI |
InChI=1S/C4H6N2S3/c7-3-5-1-2-6-4(8)9-3/h1-2H2,(H,5,7)(H,6,8) |
Clave InChI |
HHBOUFYYHJJTNU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=S)SC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



